

Effect of pH and ionic strength on Reactive Red 120 binding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Red 120**

Cat. No.: **B052245**

[Get Quote](#)

Welcome to the Technical Support Center for **Reactive Red 120** Binding Experiments. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in understanding and optimizing the binding of **Reactive Red 120**, with a specific focus on the effects of pH and ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for **Reactive Red 120** binding to most adsorbents?

A1: The optimal pH for the adsorption of **Reactive Red 120** is consistently reported to be in the acidic range, typically around pH 2 to 3.^{[1][2][3][4]} Maximum removal efficiency is often observed at pH 3 for various adsorbents, including Mahagoni wood and bark charcoal, rice straw charcoal, and activated carbon from durian peel.^[4]

Q2: Why is an acidic pH crucial for the effective binding of **Reactive Red 120**?

A2: The pH of the solution is a critical factor that influences the surface charge of the adsorbent and the ionization of the dye. **Reactive Red 120** is an anionic dye, carrying a negative charge in aqueous solutions due to its sulfonate groups. In acidic conditions (low pH), the surface of most adsorbents becomes protonated, resulting in a positive surface charge. This positive charge leads to a strong electrostatic attraction with the negatively charged anionic dye molecules, thereby enhancing the binding efficiency.

Q3: What happens to **Reactive Red 120** binding as the pH increases into the neutral or alkaline range?

A3: As the pH increases, the removal efficiency of **Reactive Red 120** generally decreases significantly. This is because, at higher pH values, the adsorbent surface becomes less protonated and may even become negatively charged. This leads to electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules. Additionally, in alkaline conditions, an excess of hydroxide ions (OH^-) can compete with the anionic dye for the available binding sites on the adsorbent, further reducing the binding capacity.

Q4: How does ionic strength influence the binding of **Reactive Red 120**?

A4: The effect of ionic strength, typically adjusted by adding salts like NaCl , can be complex as it affects both electrostatic and hydrophobic interactions. For some reactive dyes, increasing ionic strength can enhance adsorption. This is because the salt ions can compress the electrical double layer at the adsorbent surface, reducing the repulsion between adsorbed dye molecules and allowing more dye to bind. For example, with Reactive Black 5, the addition of NaCl or Na_2SO_4 was found to increase removal efficiency.

Q5: What are the competing mechanisms when ionic strength is altered?

A5: Two primary mechanisms are at play:

- **Electrostatic Shielding:** At high ionic strength, the salt ions can shield the electrostatic attraction between the adsorbent and the dye, which may decrease the binding of dyes that rely heavily on this interaction.
- **Hydrophobic Interactions ("Salting-out"):** Increasing ionic strength can decrease the solubility of the dye in the aqueous solution, promoting its transfer to the adsorbent surface. This effect, known as "salting-out," enhances hydrophobic interactions and can increase adsorption. The dominant effect depends on the specific dye, adsorbent, and experimental conditions.

Troubleshooting Guide

Issue 1: Low or no binding of **Reactive Red 120**.

- Possible Cause: Incorrect pH of the solution.
- Troubleshooting Steps:
 - Verify the pH of your dye solution before adding the adsorbent. The optimal pH for **Reactive Red 120** binding is typically acidic (pH 2-3).
 - Use a calibrated pH meter for accurate measurements.
 - Adjust the pH using dilute solutions of a strong acid (e.g., 0.1 M HCl or HNO₃) or a strong base (e.g., 0.1 M NaOH). Be cautious not to significantly alter the total volume.
 - Ensure the pH remains stable throughout the experiment, especially if the adsorbent itself alters the solution pH.
- Possible Cause: High ionic strength interfering with electrostatic attraction.
- Troubleshooting Steps:
 - Review your buffer and solution preparation to determine the final ionic strength.
 - If possible, conduct a preliminary experiment without any added salt to establish a baseline.
 - If salts are necessary, perform a concentration-response experiment (e.g., 0.01 M, 0.05 M, 0.1 M NaCl) to find the optimal ionic strength for your specific system.

Issue 2: Inconsistent and non-reproducible binding results.

- Possible Cause: Poor pH buffering or control.
- Troubleshooting Steps:
 - Ensure the pH of each replicate is identical before starting the binding process. Small variations in pH, especially around the adsorbent's point of zero charge, can cause large changes in binding capacity.

- If the adsorbent material significantly changes the solution's pH upon addition, consider using a suitable buffer system that does not interfere with the binding. Always test a "buffer-only" control.
- Re-measure the pH at the end of the experiment to check for any significant drift. Report both the initial and final pH values.
- Possible Cause: Variability in ionic strength between experiments.
- Troubleshooting Steps:
 - Use the same source of deionized water and reagents for all experiments to maintain a consistent background ionic strength.
 - When preparing different concentrations of the dye, ensure that any diluents used do not introduce unintended ions that could alter the ionic strength.

Data Presentation

Effect of pH on Reactive Red 120 Removal

Adsorbent	Initial Dye Conc. (mg/L)	pH	Removal Efficiency (%)	Adsorption Capacity (mg/g)	Reference
Mahagoni Wood Charcoal (MWC)	5	3	90	3.806	
Mahagoni Wood Charcoal (MWC)	5	11	24	-	
Mahagoni Bark Charcoal (MBC)	5	3	90	5.402	
Mahagoni Bark Charcoal (MBC)	5	11	3	-	
Rice Straw Charcoal (RSC)	5	3	95	4.43	
Polyamide Nylon 6 (PN6)	40	2.0	-	3.7	
Polyamide Nylon 6 (PN6)	40	7.8	-	1.93	

Effect of Ionic Strength on Reactive Dye Removal

Dye	Adsorbent	Salt	Salt Conc. (M)	Temperature (°C)	Decoloration Efficiency (%)	Reference
Reactive Black 5	Activated Carbon	-	0	45	~58	
Reactive Black 5	Activated Carbon	NaCl	0.01	45	~78	
Reactive Black 5	Activated Carbon	Na ₂ SO ₄	0.01	45	~85	
Reactive Black 5	Activated Carbon	NaCl	0.10	45	~90	
Reactive Black 5	Activated Carbon	NaCl	1.00	45	~95	

Experimental Protocols

Protocol 1: Determining the Effect of pH on Reactive Red 120 Binding

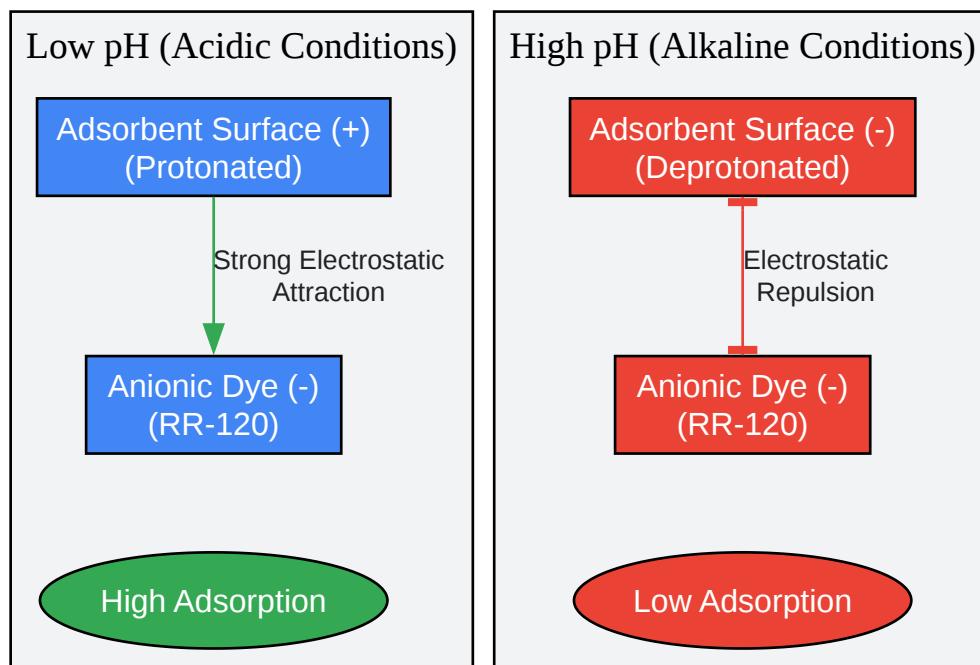
This protocol outlines a batch adsorption experiment to determine the optimal pH for binding.

- Preparation of Solutions:
 - Prepare a stock solution of **Reactive Red 120** (e.g., 500 mg/L) in deionized water.
 - Prepare working solutions of the desired concentration (e.g., 50 mg/L) by diluting the stock solution.
 - Prepare dilute acid (0.1 M HCl or HNO₃) and base (0.1 M NaOH) solutions for pH adjustment.
- Experimental Setup:

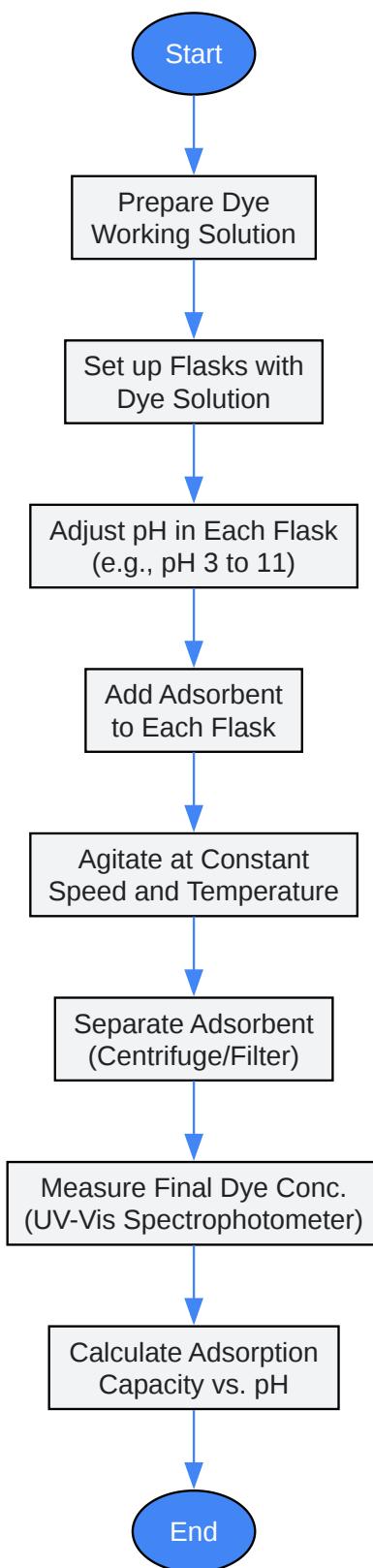
- Set up a series of flasks or beakers (e.g., 250 mL).
- To each flask, add a fixed volume of the dye working solution (e.g., 50 mL).
- Adjust the pH of the solution in each flask to a different value (e.g., 3, 4, 5, 6, 7, 8, 9, 10, 11) using the prepared acid and base solutions. Use a calibrated pH meter to monitor the pH.

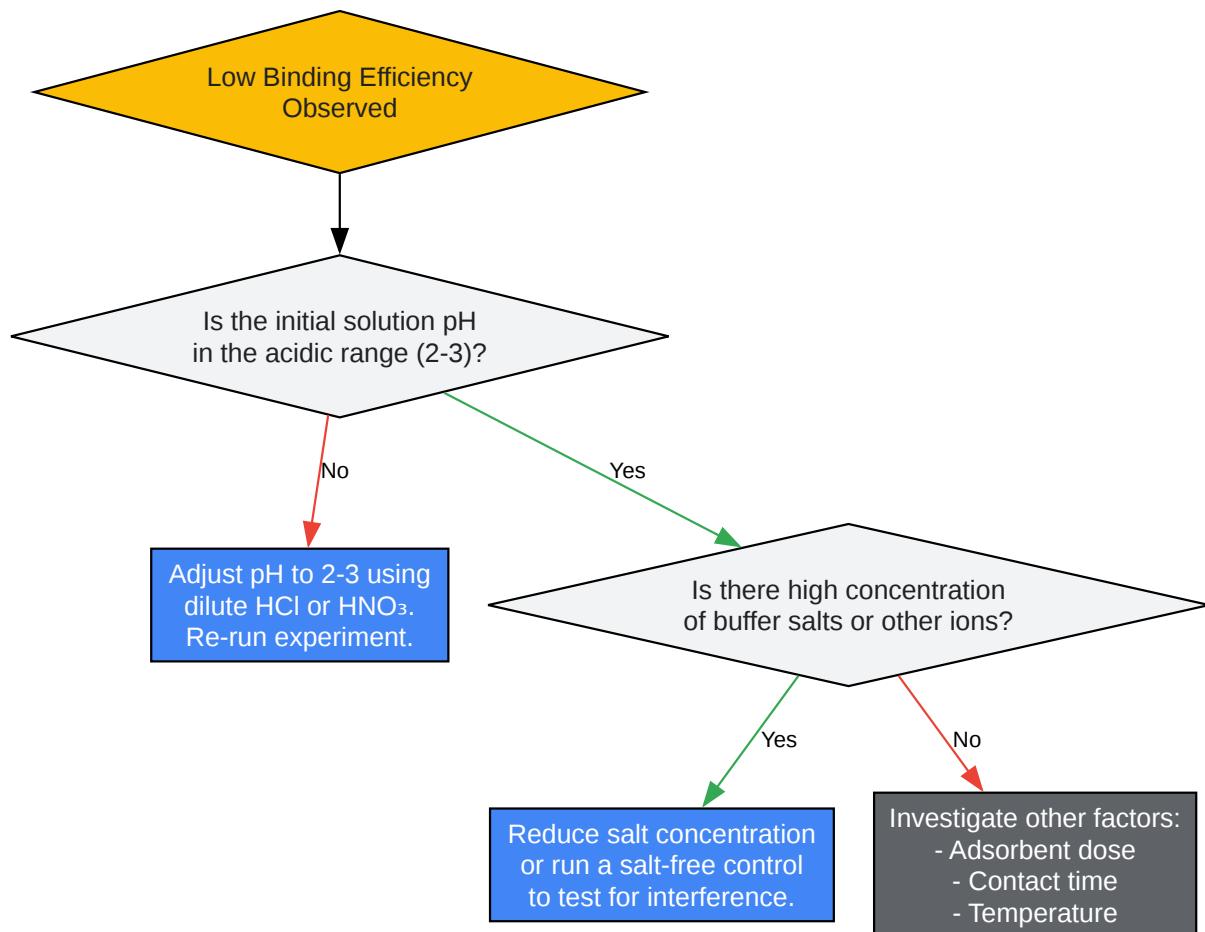
- Adsorption Process:
 - Add a precise, pre-determined mass of the adsorbent to each flask (e.g., 0.1 g).
 - Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150-200 rpm) and constant temperature for a pre-determined equilibrium time (e.g., 120 minutes).
- Sample Analysis:
 - After shaking, separate the adsorbent from the solution by centrifugation or filtration.
 - Measure the final concentration of **Reactive Red 120** in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength ($\lambda_{\text{max}} \approx 511-535$ nm).
 - Calculate the removal efficiency or adsorption capacity for each pH value.

Protocol 2: Investigating the Effect of Ionic Strength on Binding


This protocol determines how different salt concentrations affect binding capacity.

- Preparation of Solutions:
 - Prepare a stock solution of **Reactive Red 120** as described in Protocol 1.
 - Prepare a high-concentration stock solution of a salt (e.g., 2 M NaCl).
 - Prepare a series of dye working solutions, each containing a different concentration of the salt (e.g., 0 M, 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1.0 M NaCl). To do this, add the calculated


volume of salt stock solution and dye stock solution to a volumetric flask and dilute to the final volume with deionized water.


- pH Adjustment:
 - For all prepared solutions, adjust the pH to the pre-determined optimal value (e.g., pH 3.0) using dilute acid or base. This step is critical to ensure that only the effect of ionic strength is being observed.
- Adsorption and Analysis:
 - Follow steps 3 (Adsorption Process) and 4 (Sample Analysis) from Protocol 1 for each of the solutions with varying ionic strengths.
 - Compare the binding performance across the different salt concentrations to determine the effect of ionic strength.

Visualizations

[Click to download full resolution via product page](#)

Caption: Logical diagram of the effect of pH on dye-adsorbent interaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pjoes.com [pjoes.com]
- 3. iwaponline.com [iwaponline.com]
- 4. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- To cite this document: BenchChem. [Effect of pH and ionic strength on Reactive Red 120 binding]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052245#effect-of-ph-and-ionic-strength-on-reactive-red-120-binding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com